1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci)
Description
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) is a chiral compound with a benzimidazole moiety
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2S)-1-(6-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-10-11(5-8)13(7-12-10)6-9(2)14/h3-5,7,9,14H,6H2,1-2H3/t9-/m0/s1 |
InChI Key |
NUCUHKBUOLFSGT-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=CN2C[C@H](C)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN2CC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(6-methyl-benzimidazol-1-yl)-ethanol: The non-chiral version of the compound.
2-(6-Methyl-benzimidazol-1-yl)-ethanol: Lacks the methyl group on the ethyl chain.
1-Methyl-2-(benzimidazol-1-yl)-ethanol: Lacks the methyl group on the benzimidazole ring.
Uniqueness
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the methyl group on both the benzimidazole ring and the ethyl chain can also influence its chemical reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
